4,4-dimethyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanone
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Overview
Description
4,4-dimethyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanone is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their wide range of applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanone typically involves the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Attachment of the phenyl group: This step often involves a Friedel-Crafts acylation reaction using benzene and an acyl chloride.
Introduction of the dimethyl groups: This can be done through alkylation reactions using methyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to optimize the reaction efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to produce alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the triazole ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: Triazole derivatives are often used as ligands in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Material Science: These compounds are used in the synthesis of polymers and other advanced materials with unique properties.
Biology and Medicine
Antifungal Agents: Triazole derivatives are well-known for their antifungal properties and are used in the treatment of fungal infections.
Anticancer Agents: Some triazole compounds have shown promise as anticancer agents due to their ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry
Agriculture: Triazole derivatives are used as fungicides and herbicides to protect crops from diseases and pests.
Pharmaceuticals: These compounds are used in the development of various drugs due to their versatile biological activities.
Mechanism of Action
The mechanism of action of 4,4-dimethyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong interactions with metal ions or active sites of enzymes, leading to inhibition or activation of biological pathways. The phenyl and dimethyl groups can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanone
- 4,4-dimethyl-1-phenyl-2-(1H-1,2,3-triazol-1-yl)-3-pentanone
- 4,4-dimethyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)-3-butanone
Uniqueness
4,4-dimethyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanone is unique due to the presence of both the triazole ring and the dimethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these structural features can lead to enhanced stability, selectivity, and potency in various applications.
Properties
IUPAC Name |
4,4-dimethyl-1-phenyl-2-(1,2,4-triazol-1-yl)pentan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-15(2,3)14(19)13(18-11-16-10-17-18)9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPFPUOLQPAJDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(CC1=CC=CC=C1)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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